Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a furan and thiophene moiety through a hydroxyethyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzoic acid methyl ester with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the ester and carbamoyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)thiophene
Uniqueness
Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct electronic and steric properties. This dual-ring system can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-26-11-15)16-3-2-9-25-16/h2-11,23H,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHHKAXMAUOTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.